(Tetrachloro-pyridin-4-yl)-aceticacid

Description

Systematic Nomenclature and Structural Features

A precise understanding of a chemical compound begins with its unambiguous identification through systematic nomenclature and a thorough analysis of its structural attributes.

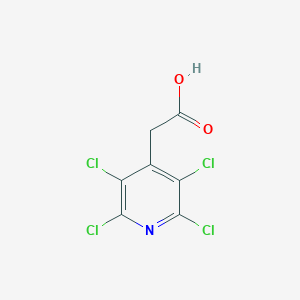

The systematic name for (Tetrachloro-pyridin-4-yl)-acetic acid, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-(2,3,5,6-tetrachloropyridin-4-yl)acetic acid . This name accurately describes the molecular structure, indicating an acetic acid group attached to the fourth carbon of a pyridine (B92270) ring that is substituted with chlorine atoms at the 2, 3, 5, and 6 positions.

In addition to its systematic name, the compound is also known by several synonyms, which are often used in chemical literature and databases. These include:

4-Pyridineacetic acid, 2,3,5,6-tetrachloro- chemicalbook.com

(Tetrachloro-pyridin-4-yl)-acetic acid chemicalbook.com

The compound is uniquely identified by its CAS Registry Number: 2412-98-8 . chemicalbook.com

Table 1: Chemical Identification of (Tetrachloro-pyridin-4-yl)-acetic acid

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | 2-(2,3,5,6-tetrachloropyridin-4-yl)acetic acid |

| Common Synonym | (Tetrachloro-pyridin-4-yl)-acetic acid |

| CAS Number | 2412-98-8 |

| Molecular Formula | C₇H₃Cl₄NO₂ |

| Molecular Weight | 274.92 g/mol |

| Predicted Melting Point | 178-180 °C (decomposes) chemicalbook.com |

| Predicted Boiling Point | 394.9±37.0 °C chemicalbook.com |

| Predicted Density | 1.741±0.06 g/cm³ chemicalbook.com |

| Predicted pKa | 2.99±0.10 chemicalbook.com |

Note: Some physical properties are predicted values from chemical databases.

The structural framework of 2-(2,3,5,6-tetrachloropyridin-4-yl)acetic acid is characterized by two key components: the tetrachlorinated pyridine ring and the acetic acid side chain. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is rendered highly electron-deficient by the presence of four strongly electronegative chlorine atoms. This electron-withdrawing effect significantly alters the chemical reactivity of the pyridine ring compared to its unsubstituted parent molecule.

The pyridine-acetic acid motif itself is a versatile scaffold in medicinal and agricultural chemistry. nih.gov The acetic acid group provides a handle for further chemical modifications and can participate in various biological interactions. The combination of the highly halogenated aromatic ring and the carboxylic acid functional group in 2-(2,3,5,6-tetrachloropyridin-4-yl)acetic acid creates a molecule with a unique distribution of electron density and potential for specific binding interactions. While a specific crystal structure for this compound is not widely published, analysis of related tetrafluoropyridine derivatives suggests that the perhalogenated ring remains planar. nih.gov

Research Trajectory and Evolution of Halogenated Pyridine Derivatives

The study of halogenated pyridine derivatives is a mature yet continually evolving field of chemical research. The introduction of halogen atoms onto the pyridine ring can dramatically alter its physical, chemical, and biological properties. Research in this area has progressed from simple halogenations to the development of sophisticated methods for the regioselective introduction of various halogen atoms.

The synthesis of polychlorinated pyridines has been an area of significant industrial and academic interest. For instance, processes for the production of 2,3,5,6-tetrachloropyridine (B1294921) have been developed due to its utility as an intermediate in the synthesis of agrochemicals. thegoodscentscompany.comchemicalbook.com The reactivity of these polychlorinated pyridines is often dominated by nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms.

More broadly, the development of synthetic methods for a variety of substituted pyridylacetic acid derivatives has been a focus, given their prevalence in pharmaceuticals. nih.gov Research has explored various synthetic strategies, including palladium-catalyzed cross-coupling reactions and direct SNAr reactions. nih.gov The synthesis of highly substituted pyridine derivatives, including those with multiple halogen atoms, continues to be an active area of investigation, driven by the quest for novel compounds with tailored properties for diverse applications. researchgate.netmdpi.com The study of compounds like 2-(2,3,5,6-tetrachloropyridin-4-yl)acetic acid is a logical extension of this research trajectory, focusing on the unique properties imparted by extensive halogenation.

Structure

3D Structure

Properties

CAS No. |

2412-98-8 |

|---|---|

Molecular Formula |

C7H3Cl4NO2 |

Molecular Weight |

274.9 g/mol |

IUPAC Name |

2-(2,3,5,6-tetrachloropyridin-4-yl)acetic acid |

InChI |

InChI=1S/C7H3Cl4NO2/c8-4-2(1-3(13)14)5(9)7(11)12-6(4)10/h1H2,(H,13,14) |

InChI Key |

DEXYEPQGPAIYFL-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Tetrachloro Pyridin 4 Yl Acetic Acid

Transformations at the Pyridine (B92270) Nitrogen Atom

The pyridine nitrogen in (Tetrachloro-pyridin-4-yl)-acetic acid is substantially less basic and nucleophilic compared to pyridine itself. This deactivation is a direct consequence of the strong inductive electron-withdrawing effect of the four chlorine atoms, which reduces the availability of the nitrogen lone pair for reactions with electrophiles.

N-alkylation of pyridines is a fundamental reaction that typically proceeds readily with alkyl halides to form quaternary pyridinium (B92312) salts. However, for (Tetrachloro-pyridin-4-yl)-acetic acid, this reaction is expected to be significantly hindered. The electron-deficient nature of the perchlorinated pyridine ring drastically reduces the nucleophilicity of the nitrogen atom, making it a poor target for electrophilic attack by alkylating agents.

Table 1: General Conditions for Pyridine N-Alkylation (Note: These are general conditions and may not be effective for the highly deactivated (Tetrachloro-pyridin-4-yl)-acetic acid substrate)

| Alkylating Agent | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | None or polar solvent (e.g., Acetonitrile, DMF) | Room Temp. to Reflux | N-Alkylpyridinium Halide |

| Alkyl Sulfate (e.g., (CH₃)₂SO₄) | None or inert solvent | Room Temp. to Reflux | N-Alkylpyridinium Sulfate |

The conversion of a pyridine to a pyridine-N-oxide is a common transformation that enhances the ring's reactivity towards both electrophilic and nucleophilic substitution. wikipedia.org This oxidation is typically achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org For (Tetrachloro-pyridin-4-yl)-acetic acid, the extreme electron deficiency of the pyridine ring makes the nitrogen atom resistant to oxidation. arkat-usa.orgscripps.edu

Standard oxidizing agents are often insufficient for such deactivated substrates. More potent oxidizing systems or specialized catalysts are generally required. arkat-usa.org For example, systems like hydrogen peroxide activated by methyltrioxorhenium (MTO) or Caro's acid have been used for less reactive pyridines. arkat-usa.org Another approach involves using peroxymonocarbonate ion (HCO₄⁻), which has been shown to induce N-oxidation in chloropyridines, facilitating subsequent dechlorination reactions. nih.gov This suggests that a carefully chosen, powerful oxidant could achieve the N-oxidation of the tetrachloro-pyridine ring system. nih.gov

Table 2: Common Reagents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Substrates | Conditions |

|---|---|---|

| H₂O₂ / Acetic Acid | Electron-rich to moderately electron-deficient pyridines | 70-80 °C |

| m-Chloroperoxybenzoic acid (m-CPBA) | Wide range of pyridines, including some electron-deficient ones | 0 °C to Room Temp. |

| Methyltrioxorhenium (MTO) / H₂O₂ | Electron-deficient pyridines | Room Temp. |

Reactions of the Acetic Acid Functional Group

The acetic acid side chain of (Tetrachloro-pyridin-4-yl)-acetic acid provides a versatile handle for a variety of chemical modifications, largely independent of the deactivated pyridine ring. These reactions follow standard carboxylic acid chemistry.

The carboxylic acid group can be readily converted into esters and amides, which are valuable intermediates for further synthesis.

Esterification: The formation of esters from (Tetrachloro-pyridin-4-yl)-acetic acid can be accomplished through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄), is a classic approach. masterorganicchemistry.com To avoid strong acids that could potentially interact with the pyridine nitrogen (despite its low basicity), milder methods are often preferred. google.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are highly effective for forming esters under mild, neutral conditions, even with sterically hindered components. organic-chemistry.org

Amidation: The synthesis of amides from (Tetrachloro-pyridin-4-yl)-acetic acid can be achieved by first activating the carboxylic acid. This is commonly done by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as DCC, HATU, or HOBt can be used to directly form the amide bond by reacting the carboxylic acid with an amine under mild conditions, which avoids the need to isolate the reactive acyl chloride intermediate.

Table 3: Selected Methods for Esterification and Amidation

| Transformation | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Ester |

| Esterification | Alcohol, DCC, DMAP (cat.) | CH₂Cl₂, Room Temp. | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine, Base | Inert solvent, 0 °C to Room Temp. | Amide |

Acyl hydrazides are important synthetic intermediates used in the construction of various heterocyclic systems and as precursors in the Curtius rearrangement. osti.gov The synthesis of (Tetrachloro-pyridin-4-yl)-acetyl hydrazide typically proceeds via a two-step sequence.

First, (Tetrachloro-pyridin-4-yl)-acetic acid is converted to its corresponding methyl or ethyl ester, as described in section 3.2.1. Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent like methanol (B129727) or ethanol, to yield the desired acyl hydrazide. osti.govinglomayor.clresearchgate.net This hydrazinolysis reaction is generally efficient and clean. researchgate.net

The resulting acyl hydrazide is a stable, crystalline solid that can be used in further reactions. A common derivatization is the condensation with aldehydes or ketones to form the corresponding N-acylhydrazones. This reaction is typically carried out by heating the acyl hydrazide and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid.

Table 4: Synthesis of Acyl Hydrazides and N-Acylhydrazones

| Step | Reactants | Reagents/Solvent | Product |

|---|---|---|---|

| 1. Esterification | (Tetrachloro-pyridin-4-yl)-acetic acid, Alcohol | H₂SO₄ or DCC/DMAP | (Tetrachloro-pyridin-4-yl)-acetate |

| 2. Hydrazinolysis | (Tetrachloro-pyridin-4-yl)-acetate, Hydrazine Hydrate | Methanol or Ethanol, Reflux | (Tetrachloro-pyridin-4-yl)-acetyl hydrazide |

The decarboxylation of pyridylacetic acids involves the loss of carbon dioxide to form a pyridylmethyl carbanion, radical, or related intermediate. The stability of this intermediate is crucial for the reaction to proceed. For 4-pyridylacetic acid, decarboxylation can be induced under specific conditions, such as heating in solvents like dimethyl sulfoxide. rsc.org

In the case of (Tetrachloro-pyridin-4-yl)-acetic acid, the four strong electron-withdrawing chlorine atoms would be expected to significantly stabilize the resulting 4-(tetrachloropyridyl)methyl anion intermediate. This stabilization could potentially facilitate the decarboxylation process relative to the unsubstituted parent acid. While direct studies on this specific molecule are not prevalent, research on other pyridylacetic acids shows that the reaction is highly sensitive to the substitution pattern on the ring. acs.org For example, the Hammick reaction is a well-known decarboxylative condensation of α-picolinic acids with carbonyl compounds, but this pathway is specific to acids with the carboxyl group at the 2-position and does not apply directly here. wikipedia.org The decarboxylation of (Tetrachloro-pyridin-4-yl)-acetic acid would likely require thermal conditions or specific catalytic systems to proceed.

Reactivity of the Tetrachloro-Pyridine Core

The four chlorine atoms on the pyridine ring serve as leaving groups and strongly activate the core towards substitution reactions. The nitrogen heteroatom, along with the electron-withdrawing chlorine atoms, significantly lowers the electron density of the ring, facilitating reactions with a wide range of nucleophiles and organometallic reagents.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing electron-poor heteroaromatics like pyridine. quimicaorganica.org In the case of tetrachloropyridine derivatives, the reaction is particularly facile. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. tcichemicals.com The pyridine nitrogen plays a crucial role in stabilizing this intermediate, especially when the nucleophilic attack occurs at the C2 or C4 positions, as the negative charge can be delocalized onto the electronegative nitrogen atom. youtube.comyoutube.com

For (Tetrachloro-pyridin-4-yl)-acetic acid, the C4 position is sterically accessible and electronically activated for substitution. However, the C2 and C6 positions are also highly reactive. The regioselectivity of the substitution can often be controlled by the nature of the nucleophile and the reaction conditions. Common nucleophiles such as alkoxides, thiolates, and amines can readily displace the chloride ions.

| Substrate | Nucleophile | Conditions | Position of Substitution | Product | Yield |

|---|---|---|---|---|---|

| Pentachloropyridine | Sodium methoxide (B1231860) (NaOMe) | Methanol, 65°C | C4 | 4-Methoxy-2,3,5,6-tetrachloropyridine | High |

| Pentachloropyridine | Ammonia (NH₃) | Ethanol, 150°C, sealed tube | C4 | 4-Amino-2,3,5,6-tetrachloropyridine | 95% |

| Pentachloropyridine | Hydrazine hydrate | Ethanol, reflux | C4 | 4-Hydrazino-2,3,5,6-tetrachloropyridine | 80% |

| 2,3,5,6-Tetrachloropyridine (B1294921) | Sodium hydrosulfide (B80085) (NaSH) | Dioxane/Ethanol | C4 (via pyridine-4-thione) | 2,3,5-Trichloropyridine-4-thione | Good |

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and these reactions are widely applied to functionalize heteroaryl halides. jocpr.com The multiple C-Cl bonds in (Tetrachloro-pyridin-4-yl)-acetic acid provide ample opportunities for such transformations. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, the development of catalyst systems based on bulky, electron-rich phosphine (B1218219) ligands has enabled efficient coupling of these challenging substrates. youtube.com

C-C Bond Formation

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a preeminent method for C-C bond formation. wikipedia.orglibretexts.org Research on polychlorinated pyridines has shown that selective coupling can be achieved. While coupling typically favors the C2 position, specific ligand systems can invert this selectivity to favor the C4 position. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at specific positions on the tetrachloropyridine core.

| Aryl Chloride | Boronic Acid/Ester | Catalyst System (Catalyst/Ligand) | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/Toluene | 2-Aryl-3,5-dichloropyridines researchgate.net |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Chloro-4-phenylpyridine |

| Pentachloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Tetrachloro(phenyl)pyridine |

C-N Bond Formation

The Buchwald-Hartwig amination is the seminal palladium-catalyzed method for constructing C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org This reaction is highly effective for synthesizing aryl amines from aryl chlorides, including heteroaryl chlorides. organic-chemistry.org The reaction employs a palladium precursor and a specialized ligand, with a base to facilitate the catalytic cycle. tcichemicals.com This strategy can be used to introduce primary or secondary amines onto the tetrachloropyridine core of the title compound, providing access to a diverse range of derivatives.

| Aryl Chloride | Amine | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Aryl amine tcichemicals.com |

| 2-Chloropyridine | Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-phenylpyridin-2-amine |

| Aryl Chlorides | Ammonia (equivalent) | Pd(OAc)₂ / Josiphos-type ligand | K₃PO₄ | Dioxane | Primary Arylamine wikipedia.org |

Intramolecular Cyclization and Annulation Strategies

The acetic acid side chain at the C4 position of (Tetrachloro-pyridin-4-yl)-acetic acid provides a key functional group for building fused-ring systems through intramolecular cyclization. While direct cyclization of the acid itself is challenging, its conversion to more reactive intermediates such as esters, amides, or acid chlorides opens up numerous possibilities for annulation reactions.

One potential strategy involves the conversion of the carboxylic acid to a propargyl ester. Research on related 2-(pyridin-2-yl)acetic acid propargyl esters has demonstrated that they can undergo a silver-mediated domino double cyclization to produce fused tricyclic indolizine (B1195054) systems in high yields. rsc.org A similar transformation applied to a (Tetrachloro-pyridin-4-yl)-acetic acid derivative could foreseeably lead to novel, highly functionalized, fused heterocyclic structures. The reaction proceeds through a 5-exo-dig cyclization followed by an intramolecular cycloisomerization.

Another plausible route is based on the dimerization and cyclization of pyridineacetic acids. Under the influence of activating agents, pyridineacetic acids have been shown to dimerize, ultimately forming 2-hydroxy-3-(pyridin-2-yl)-4H-quinolizin-4-ones. researchgate.net An intramolecular variant of this reactivity could be envisioned. For instance, after substitution of one of the chlorine atoms (e.g., at C2) with a nucleophile containing an activated methylene (B1212753) group, the acetic acid side chain at C4 could participate in an intramolecular condensation to form a new fused ring. This approach would leverage both the reactivity of the pyridine core and the functionality of the side chain to construct complex polycyclic molecules.

Derivatives and Structural Analogs of Tetrachloro Pyridin 4 Yl Acetic Acid

Modifications of the Acetic Acid Side Chain

The carboxylic acid functional group of the side chain serves as a versatile handle for the synthesis of a variety of derivatives. These modifications can significantly alter the compound's physicochemical properties, such as solubility, polarity, and reactivity.

Ester and Amide Derivatives

The synthesis of ester and amide derivatives of (Tetrachloro-pyridin-4-yl)-acetic acid typically proceeds through the activation of the carboxylic acid, most commonly by conversion to the corresponding acyl chloride. The intermediate, (Tetrachloro-pyridin-4-yl)-acetyl chloride, is a reactive species that readily undergoes nucleophilic acyl substitution with a variety of alcohols, phenols, and amines to yield the desired esters and amides.

For instance, the reaction of (Tetrachloro-pyridin-4-yl)-acetyl chloride with an alcohol (R-OH) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, affords the corresponding ester. Similarly, reaction with a primary or secondary amine (RNH₂ or R₂NH) yields the corresponding primary or secondary amide. These reactions are generally high-yielding and provide a straightforward method for introducing a wide array of substituents at the carboxylic acid position.

Table 1: Examples of Ester and Amide Synthesis from (Tetrachloro-pyridin-4-yl)-acetyl chloride

| Nucleophile | Product Class | General Reaction |

| Alcohol (R-OH) | Ester | C₇H₂Cl₄NO-Cl + R-OH → C₇H₂Cl₄NO-OR + HCl |

| Primary Amine (RNH₂) | Primary Amide | C₇H₂Cl₄NO-Cl + RNH₂ → C₇H₂Cl₄NO-NHR + HCl |

| Secondary Amine (R₂NH) | Secondary Amide | C₇H₂Cl₄NO-Cl + R₂NH → C₇H₂Cl₄NO-NR₂ + HCl |

Hydrazone and Schiff Base Analogs

Hydrazones and Schiff bases are important classes of compounds with diverse applications. The synthesis of such analogs related to (Tetrachloro-pyridin-4-yl)-acetic acid typically involves a multi-step sequence. First, the carboxylic acid can be converted to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) to form the hydrazide, (Tetrachloro-pyridin-4-yl)-acetohydrazide. This hydrazide is a key intermediate for the synthesis of both hydrazones and, subsequently, other heterocyclic systems.

Condensation of the acetohydrazide with various aldehydes or ketones results in the formation of the corresponding hydrazones. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

To generate Schiff base analogs, the (Tetrachloro-pyridin-4-yl)-acetic acid moiety would first need to be converted to an aldehyde, for instance, (Tetrachloro-pyridin-4-yl)-acetaldehyde. This can be a challenging transformation but could potentially be achieved through controlled reduction of the acyl chloride or ester. Once obtained, the aldehyde can be condensed with primary amines to furnish the desired Schiff bases (imines).

Homologation and Heteroatom-Substituted Acetic Acid Variations

Homologation of the acetic acid side chain, to produce derivatives such as 3-(Tetrachloro-pyridin-4-yl)-propanoic acid, can be achieved through various synthetic routes. One common method is the Arndt-Eistert synthesis, which involves the reaction of the acyl chloride with diazomethane (B1218177) to form a diazoketone, followed by a Wolff rearrangement in the presence of a nucleophile like water, an alcohol, or an amine to yield the chain-extended acid, ester, or amide, respectively.

The introduction of heteroatoms into the acetic acid side chain can lead to compounds with significantly altered electronic and steric properties. For example, the synthesis of (Tetrachloro-pyridin-4-yl)-thioacetic acid can be accomplished by reacting a suitable precursor, such as (Tetrachloro-pyridin-4-yl)-methyl halide, with a source of the thiol group, like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Alterations to the Pyridine Ring System

The heavily chlorinated pyridine ring of (Tetrachloro-pyridin-4-yl)-acetic acid is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the replacement of one or more chlorine atoms with other functional groups. The position of substitution is influenced by the electronic nature of the pyridine ring and the incoming nucleophile.

Varying Halogenation Patterns and Positions

While (Tetrachloro-pyridin-4-yl)-acetic acid is fully chlorinated, it is synthetically feasible to prepare analogs with different halogenation patterns. For instance, starting from a pyridine derivative with a different substitution pattern and then introducing the acetic acid side chain would be a viable strategy.

Furthermore, selective replacement of one or more chlorine atoms on the tetrachloropyridine ring can be achieved through controlled SₙAr reactions. The reactivity of the chlorine atoms towards nucleophilic attack is not uniform and depends on their position relative to the nitrogen atom and the acetic acid side chain. This differential reactivity can be exploited to achieve regioselective substitution. For example, reaction with a soft nucleophile might favor substitution at one position, while a hard nucleophile might favor another. It is also possible to synthesize analogs where chlorine is replaced by other halogens, such as bromine, by employing appropriate halogenating agents during the synthesis of the pyridine ring or through halogen exchange reactions on the tetrachlorinated precursor.

Introduction of Alkyl, Aryl, and Heteroatom Substituents

The introduction of alkyl, aryl, and various heteroatom-containing substituents onto the pyridine ring can be accomplished through nucleophilic aromatic substitution reactions on the tetrachloropyridine core. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace one or more of the chlorine atoms.

For example, reaction with sodium methoxide (B1231860) would be expected to yield a methoxy-trichloropyridinyl-acetic acid derivative. Similarly, reaction with an aniline (B41778) derivative could introduce a substituted amino group onto the pyridine ring. The regioselectivity of these substitutions would depend on the reaction conditions and the nature of the nucleophile.

The introduction of alkyl and aryl groups can be more challenging and may require the use of organometallic reagents in conjunction with a suitable catalyst, such as a palladium complex, in cross-coupling reactions like the Suzuki or Stille coupling. These methods would typically involve the conversion of one of the C-Cl bonds to a C-organometallic bond or reaction with an organometallic reagent that can couple with the C-Cl bond.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on the Tetrachloropyridine Ring

| Nucleophile | Potential Substituent |

| Alkoxides (e.g., CH₃O⁻) | Alkoxy group |

| Thiolates (e.g., PhS⁻) | Arylthio group |

| Amines (e.g., RNH₂) | Amino group |

| Azides (e.g., N₃⁻) | Azido group |

Related Heterocyclic Systems Containing Pyridine-Acetic Acid Moieties

The structural motif of a pyridine ring bearing an acetic acid group, as seen in (Tetrachloro-pyridin-4-yl)-acetic acid, is a key feature in a variety of heterocyclic systems. The electronic properties of the pyridine ring, combined with the functionality of the acetic acid side chain, give rise to a diverse range of chemical properties and applications. This section explores derivatives and analogs where the core pyridine structure is modified, either by altering its saturation, fusing it with other rings, or by examining analogous chlorinated aromatic systems.

Tetrahydropyridine (B1245486) and Piperidine (B6355638) Acetic Acid Derivatives

The reduction of the pyridine ring to tetrahydropyridine or fully saturated piperidine fundamentally alters the geometry and electronic nature of the molecule, transitioning from a flat, aromatic system to a three-dimensional, flexible aliphatic scaffold. Acetic acid can be instrumental in the synthesis of these systems, not just as a target functional group but also as a catalyst.

One-pot synthesis methods have been developed for creating highly substituted tetrahydropyridines (THPs) where acetic acid acts as both a solvent and a catalyst, promoting the reaction under mild, metal-free conditions. prepchem.com These reactions, often involving a tandem sequence like Knoevenagel condensation, Michael addition, and Mannich reaction, can proceed at room temperature to produce THPs in good yields. prepchem.comresearchgate.net For instance, the multicomponent reaction of an aldehyde, a 1,3-dicarbonyl compound, and an amine in acetic acid efficiently yields tetrahydropyridine structures. prepchem.com The synthesis of piperidine derivatives can also be achieved through various cyclization strategies, with acetic acid sometimes used to facilitate key steps. researchgate.netnih.gov

Research into piperidine acetic acid derivatives has also yielded compounds with significant biological relevance. A patent describes a class of piperidine acetic acid derivatives designed to inhibit fibrinogen-dependent platelet aggregation by blocking the Gp IIb/IIIa complex, indicating their potential in treating thrombotic disorders. prepchem.com

Table 1: Synthesis of Tetrahydropyridine and Piperidine Derivatives Involving Acetic Acid

| Product Type | Synthetic Approach | Role of Acetic Acid | Key Features |

| Tetrahydropyridines (THPs) | One-pot multicomponent reaction (e.g., aldehyde, acetoacetate, aniline) | Solvent and Catalyst | Metal-free, room temperature, good yields. prepchem.com |

| Tetrahydropyridines | Multicomponent domino reaction (e.g., aldehydes, cyano-containing acids, ammonium (B1175870) acetate) | Formed in situ from ammonium acetate (B1210297), influences reaction pathway. researchgate.net | Stereoselective formation of polysubstituted THPs. researchgate.net |

| Piperidines | Amide activation and intramolecular substitution | Not directly involved, but a related strategy for N-substituted piperidines. | One-pot, metal-free synthesis from halogenated amides. acs.org |

| Piperidine Acetic Acids | Coupling of piperidinyl precursors with acetic acid moieties | Reagent/Building Block | Synthesis of non-peptidic inhibitors of the Gp IIb/IIIa complex. prepchem.com |

Fused Pyridine Systems (e.g., Thienopyridines, Naphthyridines)

Fusing the pyridine ring with other heterocyclic or carbocyclic systems creates rigid, planar scaffolds with distinct chemical properties. Thienopyridines and naphthyridines are prominent examples that have been extensively studied.

Thienopyridines , which feature a thiophene (B33073) ring fused to a pyridine ring, are notable for their use as antiplatelet agents. sciencemadness.orgresearchgate.net Ticlopidine, an acidic thienopyridine derivative, is a long-acting inhibitor of platelet aggregation. mdpi.com The synthesis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key precursor for drugs like Ticlopidine and Clopidogrel, can be achieved in a multi-step process starting from thiophene. mdpi.com While not always directly involving (tetrachloro-pyridin-4-yl)-acetic acid, the development of these fused systems showcases how modifications to the pyridine core lead to important therapeutic agents. mdpi.comcdc.gov

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, with 1,5-Naphthyridine (B1222797) and 1,8-Naphthyridine being common isomers. nih.govnumberanalytics.com The synthesis of 1,5-naphthyridine derivatives can be accomplished through methods like the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a suitable partner followed by cyclization. nih.gov Bromination of the naphthyridine core, often carried out in acetic acid, provides valuable intermediates for further functionalization. nih.gov Research has also focused on designing 1,8-naphthyridine-3-carboxylic acid derivatives for various biological applications. youtube.com

Table 2: Comparison of Thienopyridine and Naphthyridine Systems

| Feature | Thienopyridines | Naphthyridines |

| Core Structure | Pyridine ring fused with a thiophene ring. | Two fused pyridine rings (or a pyridine fused to a pyridinone). |

| Key Precursors | Thiophene, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. mdpi.com | Substituted aminopyridines (e.g., 3-aminopyridine). nih.gov |

| Common Synthetic Reactions | Multi-step synthesis involving cyclization strategies. mdpi.com | Skraup reaction, Gould-Jacobs reaction, Aza-Diels-Alder reaction. nih.gov |

| Noted Applications | Antiplatelet agents (e.g., Ticlopidine, Clopidogrel). sciencemadness.orgresearchgate.net | Antibacterial agents (e.g., Nalidixic acid), ligands in coordination chemistry. numberanalytics.comnih.gov |

Acetic Acid Derivatives of Other Chlorinated Aromatic and Heteroaromatic Scaffolds

The combination of a chlorinated aromatic or heteroaromatic ring with an acetic acid functional group is a recurring theme in synthetic chemistry, leading to compounds with a wide array of applications, from herbicides to pharmaceuticals. The principles used to synthesize these molecules often involve the condensation of a chlorinated phenol (B47542) or a related precursor with a haloacetic acid or its ester.

A classic example is the synthesis of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . One method involves the reaction of 2,4,5-trichlorophenol (B144370) with monochloroacetic acid in the presence of a base, followed by acidification. prepchem.comacs.org An alternative route starts from 1,2,4-trichlorobenzene, which is converted to 2,5-dichlorophenol, reacted with monochloroacetic acid, and then subsequently chlorinated to yield the final product. researchgate.net Similarly, 2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives are well-known herbicides and have been investigated for other biological activities. mdpi.comnih.govgoogle.com Research in this area includes the synthesis of novel derivatives, such as thiazolidinones substituted with 2,4-dichlorophenoxy acetic acid, which have been explored as anti-inflammatory agents. nih.gov

The synthesis of chlorinated phenylacetic acids can also be achieved through different pathways. For instance, 2,3,5-trichlorophenylacetic acid can be prepared by the hydrolysis of 2,3,5-trichlorophenylacetonitrile using concentrated sulfuric acid. prepchem.com Electrochemical methods have also been developed for the carboxylation of α,α-dichloroarylmethane derivatives to furnish α-chloroarylacetic acids. nih.gov These chlorinated scaffolds are not limited to carbocycles; chlorinated heteroaromatic systems are also of significant interest. For example, various substituted and chlorinated nicotinic acid derivatives have been synthesized and evaluated for fungicidal activity. mdpi.com Aceclofenac, an analog of diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that features a 2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid structure. wikipedia.org

Table 3: Examples of Chlorinated Aromatic and Heteroaromatic Acetic Acid Derivatives

| Compound | Core Scaffold | Synthetic Precursors | Noted Application Area |

| 2,4,5-Trichlorophenoxyacetic acid | Trichlorobenzene | 2,4,5-trichlorophenol, Chloroacetic acid. acs.org | Herbicide. acs.org |

| 2,4-Dichlorophenoxyacetic acid | Dichlorobenzene | 2,4-Dichlorophenol, Chloroacetic acid. mdpi.com | Herbicide, Anti-inflammatory research. mdpi.comnih.gov |

| 2,3,5-Trichlorophenylacetic acid | Trichlorobenzene | 2,3,5-trichlorophenylacetonitrile. prepchem.com | Synthetic intermediate. |

| α-Chloro-α-phenylacetic acid | Benzene | α,α-Dichlorotoluene, CO2. nih.gov | Versatile synthetic intermediate. nih.gov |

| Aceclofenac | Dichlorophenylamine, Phenylacetic acid | 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. wikipedia.org | Anti-inflammatory drug (NSAID). wikipedia.org |

| Halocoumarin-4-acetic acids | Coumarin (halogenated) | Halogenated phenols, Citric acid. | Antitumor research. ekb.eg |

Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and fingerprint region of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For (Tetrachloro-pyridin-4-yl)-acetic acid, one would expect to observe characteristic absorption bands corresponding to the vibrations of its distinct structural components. Key expected vibrational modes would include:

O-H Stretching: A broad absorption band, typically in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-O Stretching and O-H Bending: These would appear in the fingerprint region (below 1500 cm⁻¹).

Pyridine (B92270) Ring Vibrations: Aromatic C-C and C-N stretching vibrations would be expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: Strong absorptions typically found in the 600-800 cm⁻¹ range.

CH₂ Vibrations: Stretching and bending (scissoring) vibrations from the acetic acid methylene (B1212753) group.

Without experimental data, a precise data table cannot be generated.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of photons. In this technique, non-polar bonds often produce stronger signals. For (Tetrachloro-pyridin-4-yl)-acetic acid, FT-Raman would be particularly useful for observing:

Pyridine Ring Vibrations: The symmetric vibrations of the tetrachlorinated pyridine ring are expected to be strong Raman scatterers.

C-Cl Bonds: These bonds would also give rise to characteristic Raman signals.

The C=O bond, while strong in IR, would show a weaker band in Raman. A comparative analysis of both FT-IR and FT-Raman spectra is essential for a complete vibrational assignment. No specific FT-Raman data for this compound has been found in public literature.

Surface-Enhanced Raman Scattering (SERS) Analysis

SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This method could be applied to (Tetrachloro-pyridin-4-yl)-acetic acid to obtain high-sensitivity spectra, which would be especially useful for detecting trace amounts of the substance. The enhancement effect depends on the orientation of the molecule on the metal surface and the interaction between them. Specific SERS studies on (Tetrachloro-pyridin-4-yl)-acetic acid have not been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For (Tetrachloro-pyridin-4-yl)-acetic acid, the molecular formula C₇H₃Cl₄NO₂ indicates the presence of three protons. The expected signals would be:

-CH₂- Protons: A singlet corresponding to the two protons of the methylene group in the acetic acid moiety. Its chemical shift would be influenced by the adjacent electron-withdrawing tetrachloropyridinyl ring and the carboxylic acid group.

-COOH Proton: A singlet for the acidic proton of the carboxyl group. This signal is often broad and its chemical shift is highly dependent on the solvent and concentration. It would typically appear far downfield.

A specific ¹H NMR spectrum for this compound is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon-13 isotope and provides information about the carbon skeleton of a molecule. For (Tetrachloro-pyridin-4-yl)-acetic acid, which has 7 carbon atoms, one would expect to see distinct signals for each unique carbon environment. The anticipated signals are:

Carboxyl Carbon (-COOH): This would be the most downfield signal, typically in the range of 170-185 ppm.

Methylene Carbon (-CH₂-): A signal for the methylene carbon, with its chemical shift influenced by the adjacent groups.

Pyridine Ring Carbons: The five carbons of the tetrachloropyridinyl ring. Due to the heavy chlorine substitution, these signals would be found in the aromatic region, with their specific shifts determined by the positions of the chlorine atoms and the acetic acid substituent. Carbons directly bonded to chlorine would show characteristic shifts.

No experimental ¹³C NMR data for (Tetrachloro-pyridin-4-yl)-acetic acid has been located in the searched literature.

Two-Dimensional NMR Techniques (e.g., DEPT, COSY, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for elucidating the complex structures of organic molecules by plotting spectra in two dimensions. youtube.com These methods help to resolve overlapping signals and establish connectivity between different atoms. youtube.com

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. For (Tetrachloro-pyridin-4-yl)-acetic acid, a DEPT-135 experiment would be expected to show a negative signal for the single methylene (CH₂) carbon of the acetic acid side chain. The quaternary carbons of the tetrachloropyridine ring and the carboxyl carbon would be absent in DEPT spectra but visible in a standard ¹³C NMR spectrum.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the structure of (Tetrachloro-pyridin-4-yl)-acetic acid, the two protons on the methylene group are chemically equivalent and isolated from other protons in the molecule (the pyridine ring is fully substituted). Therefore, a COSY spectrum would not be expected to show any cross-peaks, confirming the absence of H-H coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached, providing unambiguous one-bond ¹H-¹³C connectivity information. sdsu.edu For (Tetrachloro-pyridin-4-yl)-acetic acid, a single cross-peak would be anticipated in the HSQC spectrum. This peak would connect the ¹H signal of the methylene protons with the ¹³C signal of the methylene carbon, confirming the C-H bond of the acetic acid moiety.

Table 1: Predicted 2D NMR Correlations for (Tetrachloro-pyridin-4-yl)-acetic acid

| Technique | Predicted Correlation |

| COSY | No cross-peaks expected due to the isolated nature of the methylene protons. |

| HSQC | A single cross-peak correlating the methylene protons (-CH₂-) to the methylene carbon. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the mass and structure of the analyte.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy. nih.gov This precision allows for the determination of a compound's elemental formula. For (Tetrachloro-pyridin-4-yl)-acetic acid (C₇H₃Cl₄NO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured accurate mass to the theoretically calculated mass. The high resolution is crucial for distinguishing the target compound from other potential molecules that may have the same nominal mass but different elemental formulas. nih.gov

Table 2: Theoretical Mass Data for (Tetrachloro-pyridin-4-yl)-acetic acid

| Parameter | Value |

| Molecular Formula | C₇H₃Cl₄NO₂ |

| Calculated Exact Mass | 272.8887 g/mol |

| Molecular Weight | 274.92 g/mol |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a sample with high-energy electrons, causing both ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. nist.gov The mass spectrum of ethanoic acid, a related carboxylic acid, shows prominent peaks from fragmentation. docbrown.info For (Tetrachloro-pyridin-4-yl)-acetic acid, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecule's mass. Key fragmentation pathways would likely include the loss of the carboxyl group and cleavage at the benzylic position.

Table 3: Predicted EIMS Fragmentation for (Tetrachloro-pyridin-4-yl)-acetic acid

| Fragment Ion | Description of Loss | Predicted m/z |

| [C₇H₃Cl₄NO₂]⁺ | Molecular Ion (M⁺) | ~273 |

| [C₆H₂Cl₄N]⁺ | Loss of -COOH group | ~228 |

| [C₅Cl₄N-CH₂]⁺ | Cleavage of C-C bond | ~228 |

| [COOH]⁺ | Carboxyl group fragment | 45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about electronic transitions within the molecule. nih.gov The UV-Vis spectrum of (Tetrachloro-pyridin-4-yl)-acetic acid is expected to be dominated by absorptions arising from π → π* electronic transitions within the tetrachloropyridine ring, which is a substituted aromatic system. researchgate.net The exact position of the absorption maximum (λmax) can be influenced by the solvent. The presence of the carboxylic acid group may have a minor auxochromic effect on the absorption bands of the pyridine chromophore. In a study on diluted acetic acid solutions, absorption was noted in the 260-280 nm region. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for (Tetrachloro-pyridin-4-yl)-acetic acid

| Solvent | Predicted λmax (nm) | Type of Transition |

| Methanol (B129727)/Ethanol | ~270 - 290 | π → π* |

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ncl.ac.uk This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

For (Tetrachloro-pyridin-4-yl)-acetic acid, obtaining suitable single crystals would allow for the unambiguous confirmation of its molecular structure. The analysis would reveal the planarity of the tetrachloropyridine ring and the specific conformation of the acetic acid side chain relative to the ring. A key feature expected in the crystal structure is the formation of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, likely leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. nih.gov

Table 5: Structural Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) and space group. nih.gov |

| Unit Cell Dimensions | Precise measurements of the lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths/Angles | Exact distances and angles between all atoms in the molecule. |

| Intermolecular Interactions | Identification and characterization of non-covalent interactions, such as O-H···N or C-H···O hydrogen bonds and potential π-π stacking. researchgate.netnih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate the distribution of electrons and predict molecular properties.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For (Tetrachloro-pyridin-4-yl)-acetic acid, the core structure consists of a planar tetrachloropyridine ring bonded to a flexible acetic acid side chain.

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each predicted frequency can be assigned to a specific type of molecular motion (e.g., stretching, bending, or twisting of bonds).

For (Tetrachloro-pyridin-4-yl)-acetic acid, the vibrational spectrum would be a composite of the modes from the tetrachloropyridine ring and the acetic acid group. Quantum chemical calculations on chlorinated pyridines and acetic acid derivatives provide a basis for assigning these vibrational modes. rsc.orgnih.gov Key characteristic vibrations can be predicted with reasonable accuracy. For instance, studies on chlorinated pyridines have detailed how halogen substitution affects the in-plane ring normal modes. rsc.org Similarly, the vibrational modes of the carboxylic acid group are well-characterized. nih.gov

Below is a table of predicted vibrational modes and their typical frequency ranges based on DFT analysis of analogous structures.

| Functional Group/Moiety | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3500 (monomer), ~3000 (dimer) |

| Methylene (B1212753) (-CH₂) | C-H Asymmetric/Symmetric Stretch | ~2900 - 3000 |

| Carboxylic Acid | C=O Carbonyl Stretch | ~1700 - 1760 |

| Pyridine (B92270) Ring | C=C / C=N Ring Stretching | ~1400 - 1600 |

| Pyridine Ring | Ring Breathing/Deformation | ~990 - 1050 |

| Pyridine Ring | C-Cl Stretch | ~600 - 800 |

| Carboxylic Acid | C-O Stretch | ~1210 - 1320 |

| Carboxylic Acid | O-H In-plane Bend | ~1395 - 1440 |

This table presents illustrative data based on computational studies of structurally similar compounds.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. rsc.orgnih.gov

In (Tetrachloro-pyridin-4-yl)-acetic acid, the presence of four strongly electron-withdrawing chlorine atoms, along with the carboxylic acid group, is expected to significantly lower the energy of both the HOMO and LUMO. nih.govrsc.org This effect typically leads to a reduced HOMO-LUMO gap compared to unsubstituted 4-pyridylacetic acid, suggesting that the tetrachlorinated compound is more chemically reactive. The HOMO is likely localized on the pyridine ring, while the LUMO may be distributed across the ring and the C=O bond of the acid moiety.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity:

Chemical Potential (μ): Measures the escaping tendency of electrons. (μ = (E_HOMO + E_LUMO) / 2)

Global Hardness (η): Represents the resistance to change in electron distribution. (η = (E_LUMO - E_HOMO) / 2)

Global Electrophilicity (ω): An index of the energy stabilization when the system acquires additional electronic charge. (ω = μ² / 2η)

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | E_HOMO | - | Electron-donating ability |

| LUMO Energy | E_LUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity, stability |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Global Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Global Electrophilicity | ω | μ² / 2η | Electrophilic nature |

This table outlines the key global reactivity descriptors derived from HOMO-LUMO energies.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing bonding interactions, lone pairs, and intramolecular charge transfer (ICT) events. rsc.org This method examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, with the stabilization energy (E(2)) quantifying the strength of these interactions.

For (Tetrachloro-pyridin-4-yl)-acetic acid, NBO analysis would likely reveal:

High Electronegativity Effects: Significant positive charges on the carbon atoms bonded to the highly electronegative chlorine, oxygen, and ring nitrogen atoms.

Intramolecular Charge Transfer: Key stabilizing interactions would include the delocalization of electron density from the lone pairs of the pyridine nitrogen (LP(N)) and the carboxylic oxygen atoms (LP(O)) into the antibonding orbitals (π*) of the pyridine ring. Similarly, interactions between the chlorine lone pairs and the ring's antibonding orbitals would contribute to stability. Studies on substituted pyridines and pyridine-N-oxides confirm that such hyperconjugative interactions are significant in determining molecular structure and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

In an MEP map of (Tetrachloro-pyridin-4-yl)-acetic acid, distinct regions of varying potential would be observed:

Negative Potential (Red/Yellow): The most electron-rich areas, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the carboxylic acid group and the lone pair region of the pyridine nitrogen.

Positive Potential (Blue): Electron-deficient regions, indicating sites for nucleophilic attack. The most positive potential would be located on the acidic hydrogen of the -COOH group.

Slightly Positive/Neutral Potential (Green/Light Blue): The carbon-hydrogen and carbon-chlorine bonds would exhibit intermediate potentials. Notably, halogenated aromatic compounds can display a region of positive potential on the outermost portion of the halogen atom, known as a "sigma-hole," which can participate in halogen bonding. dtic.milnih.gov

Advanced Quantum Mechanical Studies

Beyond standard DFT calculations, more advanced quantum mechanical methods can offer deeper insights into the molecule's behavior. nih.gov

Time-Dependent DFT (TD-DFT): This method is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of excited states. It could be used to understand the electronic transitions, such as n→π* and π→π*, within the molecule. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize the nature of chemical bonds (e.g., covalent vs. ionic) and non-covalent interactions within the molecule. rsc.org

Molecular Dynamics (MD) Simulations: By combining quantum mechanical calculations with classical mechanics, MD simulations can model the dynamic behavior of the molecule in different environments, such as in a solvent, providing insights into its solvation and conformational dynamics over time.

These advanced studies, while computationally intensive, are essential for building a comprehensive understanding of the molecule's properties and potential interactions in a biological or chemical system. nih.gov

Analysis of (Tetrachloro-pyridin-4-yl)-acetic acid: Computational and Theoretical Investigations

A Note on Chemical Identity:

Initial research into the chemical compound specified as "(Tetrachloro-pyridin-4-yl)-acetic acid" has revealed a likely discrepancy in its nomenclature. Extensive database searches, including those utilizing the CAS Registry Number system, did not identify a registered compound with this specific structure and name. The closely related and well-documented herbicide with CAS No. 150114-71-9 is Aminopyralid , which has the IUPAC name 4-amino-3,6-dichloropyridine-2-carboxylic acid. usda.govwikipedia.orgnih.gov This is a dichlorinated picolinic acid derivative, rather than a tetrachlorinated acetic acid derivative. This article proceeds based on the user's specified subject, while acknowledging the lack of specific data for a compound named "(Tetrachloro-pyridin-4-yl)-acetic acid" in available scientific literature. All searches were conducted for both the provided name and for its potential analogue, Aminopyralid.

Despite a comprehensive search of scientific literature and computational chemistry databases, no published studies were found that specifically calculate the hyperpolarizability or investigate the non-linear optical (NLO) properties of "(Tetrachloro-pyridin-4-yl)-acetic acid" or the related compound, Aminopyralid. Theoretical investigations into the NLO properties of molecules typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) tensors. These calculations provide insight into a molecule's potential for applications in optoelectronics, such as frequency doubling or optical switching. However, the scientific focus on Aminopyralid has been overwhelmingly directed towards its herbicidal activity, environmental fate, and toxicology, with no apparent research extending to its materials science or NLO characteristics. epa.govepa.govmass.gov

Similar to the topic of hyperpolarizability, there is no available research in the public domain detailing Molecular Dynamics (MD) simulations for "(Tetrachloro-pyridin-4-yl)-acetic acid" or Aminopyralid. MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing detailed insight into conformational changes, interactions with solvent molecules, and binding to biological targets.

While some regulatory assessments of Aminopyralid mention the use of computer models like GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) to simulate its environmental fate and transport in soil, these are large-scale environmental models and not the atomistic-level MD simulations requested in the outline. usda.gov These environmental models use physicochemical properties like soil sorption coefficients (Koc) and degradation half-lives to predict behavior on a macroscopic scale, rather than simulating molecular motion. mass.govusda.gov No studies employing MD to investigate protein-ligand interactions, solvation dynamics, or other molecular-level behaviors for this compound have been published.

Compound Names Table

| Common/Trade Name | IUPAC Name | Other Names | CAS Number |

| User Specified | (Tetrachloro-pyridin-4-yl)-acetic acid | - | Not Found |

| Aminopyralid | 4-amino-3,6-dichloropyridine-2-carboxylic acid | 4-Amino-3,6-dichloropicolinic acid; Milestone | 150114-71-9 |

Biological Activity in Non Human Systems and Mechanistic Probes

Antimicrobial Activity Evaluation

The antimicrobial potential of pyridine-containing compounds has been explored against a variety of microbial pathogens. Research into (Tetrachloro-pyridin-4-yl)-acetic acid and related structures has sought to determine their efficacy in combating bacterial and fungal strains, as well as their ability to interfere with biofilm formation, a critical factor in microbial persistence and resistance.

Pyridine (B92270) derivatives have demonstrated notable antibacterial activity. For instance, certain isonicotinic acid hydrazide derivatives have shown high activity against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov Some of these compounds exhibited antimicrobial activities comparable or even superior to standard drugs like norfloxacin. nih.gov

Studies on acetic acid have also shown significant antibacterial effects. Acetic acid has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.05 ± 0.00 to 0.25 ± 0.06 μL/mL. nih.gov It has demonstrated strong activity against coagulase-negative Staphylococcus, Klebsiella pneumoniae, Proteus vulgaris, Enterococcus species, and Serratia marcescens. nih.gov Furthermore, at a concentration of 10% in the presence of 1.5% citric acid, acetic acid achieved a significant reduction of various bacteria, including P. aeruginosa, E. coli, S. aureus, Listeria monocytogenes, and Klebsiella pneumoniae. researchgate.net A logarithmic reduction of 3.19 was observed for Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

| Bacterial Strain | Condition | Log Reduction | Reference |

|---|---|---|---|

| P. aeruginosa | 10% Acetic Acid + 1.5% Citric Acid | >5 | researchgate.net |

| E. coli | 10% Acetic Acid + 1.5% Citric Acid | >5 | researchgate.net |

| S. aureus | 10% Acetic Acid + 1.5% Citric Acid | >5 | researchgate.net |

| L. monocytogenes | 10% Acetic Acid + 1.5% Citric Acid | >5 | researchgate.net |

| K. pneumoniae | 10% Acetic Acid + 1.5% Citric Acid | >5 | researchgate.net |

| MRSA | 10% Acetic Acid + 1.5% Citric Acid | 3.19 | researchgate.net |

The antifungal properties of pyridine derivatives have also been investigated. Certain nicotinic acid benzylidene hydrazide derivatives were active against fungal strains like Candida albicans and Aspergillus niger, with some showing activity comparable to the standard drug fluconazole. nih.gov Similarly, some isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides exhibited better activity than fluconazole. nih.gov Thiophene-pyridine compounds have demonstrated better antifungal activity than the standard Amphotericin B against Aspergillus fumigatus and Syncephalastrum racemosum, and moderate activity towards Geotricum candidum and Candida albicans. nih.gov

Acetic acid has also been evaluated for its antifungal effects. At a 5% concentration, it showed a complete reduction of Aspergillus brasiliensis and Candida albicans on surfaces. researchgate.net Another study found that vinegar (4.0%–4.2% acetic acid) could inhibit the growth of Penicillium chrysogenum. nih.gov

| Fungal Strain | Condition | Effect | Reference |

|---|---|---|---|

| Aspergillus brasiliensis | 5% Acetic Acid on surfaces | >5-log reduction | researchgate.net |

| Candida albicans | 5% Acetic Acid on surfaces | >5-log reduction | researchgate.net |

| Penicillium chrysogenum | 4.0%–4.2% Acetic Acid | Growth inhibition | nih.gov |

Bacterial biofilms present a significant challenge in antimicrobial therapy due to their increased resistance. Acetic acid has shown promise in combating biofilms. It has been demonstrated to eradicate mature biofilms of P. aeruginosa and S. aureus. nih.gov Treatment with 0.5% or 1.0% acetic acid completely eradicated P. aeruginosa biofilms, while 1.0% acetic acid was required for complete eradication of S. aureus biofilms. nih.gov In another study, while subinhibitory concentrations of acetic acid did not inhibit biofilm formation of colistin-resistant P. aeruginosa, concentrations at 4 and 8 times the MIC were effective in removing preformed biofilms. nih.govresearchgate.net

Herbicidal and Plant Growth Regulation Activities

(Tetrachloro-pyridin-4-yl)-acetic acid belongs to the class of synthetic auxin herbicides. umn.edu These compounds mimic the natural plant hormone indole-3-acetic acid but persist for longer periods within the plant, leading to more potent and often lethal effects. nih.gov Synthetic auxins can disrupt hormone balance and protein synthesis, causing a range of plant growth abnormalities. umn.edu

The herbicidal effects of synthetic auxins like 2,4-D, which is structurally related to the compound of interest, include leaf epinasty (twisting), senescence, and cell death, which are mediated by the production of reactive oxygen species. nih.gov These herbicides are effective against broadleaf weeds and can be translocated within the plant to areas of new growth. umn.edu

Research into novel 2-picolinic acid derivatives has shown significant herbicidal activity. mdpi.com For example, many 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds demonstrated greater than 80% inhibition of Brassica napus (BN) root growth at a concentration of 250 µM. mdpi.com Several of these compounds also showed 100% inhibition of the growth of Amaranthus retroflexus L (AL) in post-emergence tests. mdpi.com Another related compound, 4-chloroindole-3-acetic acid, is a naturally occurring plant hormone that, at abnormal levels, induces herbicidal effects by increasing ethylene production in plant tissues. publications.gc.ca It is used for the control of broadleaf weeds such as dandelion and plantain. publications.gc.ca

Enzyme Inhibition Studies in Non-Human Systems

The inhibitory effects of (Tetrachloro-pyridin-4-yl)-acetic acid derivatives on specific enzymes have been a focus of research, particularly in the context of metabolic pathways.

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for diabetic complications. mdpi.comnih.gov Several derivatives of pyridin-1-yl-acetic acid have been synthesized and evaluated as ALR2 inhibitors.

One notable derivative, {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, was identified as a highly potent ALR2 inhibitor with an IC50 value of 0.789 μM. mdpi.comnih.gov This compound also demonstrated excellent selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1), with a selectivity index of 25.23, which is significantly higher than that of the established inhibitor epalrestat (17.37). mdpi.comnih.gov

Another potent aldose reductase inhibitor, (5-(3-Thienyl)tetrazol-1-yl)acetic acid (TAT), has also been studied for its effects. nih.gov Additionally, a series of 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids have been synthesized and tested for their ability to inhibit ALR2, with some oxadiazole derivatives showing inhibitory activity in the submicromolar range. figshare.com

| Compound | IC50 (μM) | Selectivity Index (ALR1/ALR2) | Reference |

|---|---|---|---|

| {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid | 0.789 | 25.23 | mdpi.comnih.gov |

| Epalrestat (Reference) | - | 17.37 | mdpi.comnih.gov |

In Vitro Cellular Mechanistic Investigations (Non-Human Cell Models)

DNA Binding and Interaction Studies

No publicly available research data exists to describe the DNA binding and interaction of (Tetrachloro-pyridin-4-yl)-acetic acid.

Analysis of Cellular Morphological Changes in Non-Human Cell Lines

There is no available scientific literature or research data detailing the analysis of cellular morphological changes in non-human cell lines upon exposure to (Tetrachloro-pyridin-4-yl)-acetic acid.

Environmental Fate and Degradation Studies

Photodegradation Pathways and Products

Specific studies detailing the photodegradation pathways and resulting products for (Tetrachloro-pyridin-4-yl)-acetic acid are not available in the public domain. While research on the related compound Picloram shows it is readily degraded by sunlight in water, no equivalent data exists for the target compound. invasive.org

Biodegradation in Environmental Matrices

Information regarding the biodegradation of (Tetrachloro-pyridin-4-yl)-acetic acid in soil or water is not present in the available scientific literature. The primary degradation pathway for the related herbicide Picloram in soil is microbial metabolism, but this finding cannot be extrapolated to (Tetrachloro-pyridin-4-yl)-acetic acid without specific experimental evidence. invasive.org

Environmental Persistence and Mobility Assessment

A quantitative assessment of the environmental persistence and mobility for (Tetrachloro-pyridin-4-yl)-acetic acid cannot be provided due to the absence of data. Factors such as soil half-life, leaching potential, and binding affinity to soil particles have not been documented for this specific chemical. Studies on the related compound Picloram indicate high mobility and persistence in soil, but these characteristics are molecule-specific. invasive.orgepa.gov

Strategic Research Directions and Potential Applications

Agrochemical Development and Formulation

The pyridine (B92270) ring is a foundational structure in numerous commercial agrochemicals, including herbicides and insecticides. wikipedia.org The main application of pyridine is as a precursor in the synthesis of herbicides like paraquat (B189505) and diquat. wikipedia.org Chlorinated pyridine derivatives, in particular, are known for their biological activity and are used as pesticides and herbicides. google.com Patents have been granted for synergistic herbicidal compositions that contain chlorinated pyridine carboxylic acids, highlighting the ongoing innovation in this area. unifiedpatents.com

Given this context, (Tetrachloro-pyridin-4-yl)-acetic acid represents a promising scaffold for the development of new agrochemicals. The high degree of chlorination could confer potent herbicidal or pesticidal properties. Research in this area would likely focus on:

Efficacy Screening: Evaluating the compound's activity against a wide range of common weeds and insect pests.

Formulation Studies: Developing stable and effective formulations to enhance its delivery and activity in the field. This could include creating wettable powders, emulsifiable concentrates, or granular formulations. The formulation of pesticides is a critical step in ensuring their efficacy and safety, and can involve adjuvants to increase permeability to the target organism. google.com

Synergistic Combinations: Investigating the potential for synergistic effects when combined with other existing herbicides or pesticides to broaden the spectrum of control and manage resistance. unifiedpatents.com

The development of new agrochemicals containing the pyridine moiety is a significant area of research, with pyridine-containing pesticides being noted for their high efficiency and low toxicity. agropages.com

Rational Design of New Biologically Active Compounds

Pyridine derivatives are a cornerstone in medicinal chemistry and drug design, with the pyridine scaffold being the second most common heterocycle in FDA-approved drugs. nih.gov The structure-activity relationship (SAR) of pyridine derivatives is a subject of intense study, with substituents on the pyridine ring, including halogens, playing a crucial role in their biological activity. nih.govnih.gov

(Tetrachloro-pyridin-4-yl)-acetic acid can serve as a versatile starting material for the rational design of new biologically active molecules. The tetrachlorinated ring provides a stable core that can be selectively functionalized to interact with specific biological targets. Key research avenues include:

Modification of the Acetic Acid Side Chain: The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, or more complex heterocycles, to explore interactions with different biological receptors.

Selective Dechlorination/Functionalization: Advanced synthetic methods could allow for the selective replacement of one or more chlorine atoms with other substituents to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity.

Antiproliferative Agents: While some studies suggest that halogenation can decrease the antiproliferative activity of certain pyridine derivatives, the unique electronic properties of a perchlorinated ring could lead to novel mechanisms of action against cancer cell lines. nih.govnih.gov Further investigation into its effects on various cancerous cell lines is warranted.

The pyridine framework is integral to many medicinally important natural products and synthetic drugs, and there is a large and growing market for pyridine derivatives in the pharmaceutical industry. researchgate.net

Methodological Advancements in Synthetic Chemistry

The synthesis of highly substituted and functionalized pyridines is an area of active research in organic chemistry. researchgate.net The preparation of (Tetrachloro-pyridin-4-yl)-acetic acid itself presents synthetic challenges that can drive methodological innovation. Research in this area could focus on:

Novel Chlorination Techniques: Developing more efficient, selective, and environmentally benign methods for the exhaustive chlorination of the pyridine ring. Current methods for producing chlorinated pyridines often involve high temperatures and catalysts. google.com

C-H Activation/Functionalization: Exploring modern synthetic methodologies, such as C-H activation, to directly introduce the acetic acid side chain onto a pre-existing tetrachloropyridine core, which would be a more atom-economical approach.

Synthesis of Derivatives: The development of robust synthetic routes to derivatives of (Tetrachloro-pyridin-4-yl)-acetic acid is crucial for exploring its full potential in various applications. This includes methods for the selective manipulation of both the pyridine ring and the acetic acid moiety. For instance, methods for the preparation of (4-pyridylthio)acetic acid have been developed, which could potentially be adapted. google.com The synthesis of pyridylacetic acid derivatives often involves multi-step processes, and simplifying these synthetic routes is a key goal. guidechem.comgoogle.com

The synthesis of highly substituted pyridines can be achieved through various methods, including cascade reactions and domino reactions, which offer efficient ways to construct complex molecular architectures. researchgate.net

Advanced Spectroscopic Probe Development

Pyridine-based compounds have been investigated for their spectroscopic properties and have been used in the development of fluorescent probes for various applications, including bioimaging. nih.govmdpi.com These probes often rely on the electronic properties of the pyridine ring and its interaction with its environment.

While the heavy chlorination in (Tetrachloro-pyridin-4-yl)-acetic acid might quench fluorescence, making it unsuitable for traditional fluorescence-based probes, its unique electronic and spectroscopic properties could be exploited in other ways:

NMR Probes: The highly polarized nature of the C-Cl bonds could make this compound or its derivatives useful as probes in Nuclear Magnetic Resonance (NMR) spectroscopy for studying specific molecular interactions.

Raman Spectroscopy: The vibrational modes of the tetrachlorinated pyridine ring would produce a distinct Raman signature, which could be utilized for developing probes for Surface-Enhanced Raman Spectroscopy (SERS).

Electrochemical Sensors: The electrochemical properties of the compound could be harnessed to develop novel electrochemical sensors. Studies on related pyridine-fused compounds have shown that their spectroscopic properties can be interpreted based on electrochemical data. nih.gov

The development of novel fluorescent probes based on pyridine and pyrimidine (B1678525) systems is an active area of research, with applications in visualizing cellular components like lipid droplets. mdpi.com

Computational Drug Discovery and Structure-Activity Relationship (SAR) Elucidation

Computational methods are increasingly used in drug discovery and the elucidation of structure-activity relationships (SAR). nih.govnih.gov These methods can provide valuable insights into the binding of molecules to biological targets and help in the design of more potent and selective compounds.

For (Tetrachloro-pyridin-4-yl)-acetic acid, computational studies could play a significant role in guiding its development:

Molecular Docking: Docking studies could be performed to predict the binding affinity of the compound and its derivatives to the active sites of various enzymes and receptors, helping to identify potential biological targets.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies could be conducted to correlate the structural features of a series of derivatives with their biological activity, providing a predictive model for designing new compounds with enhanced properties. Computational analysis of related compounds like (4-Chloro-2-methylphenoxy) acetic acid has been used to investigate their molecular and biological properties. pulsus.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties would be crucial in the early stages of development to assess the drug-likeness of the compound and its derivatives.

SAR studies are fundamental to the development of new therapeutic agents, and such studies on pyridine derivatives have led to the discovery of potent inhibitors of various enzymes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (Tetrachloro-pyridin-4-yl)-acetic acid, and how do reaction conditions influence yield?